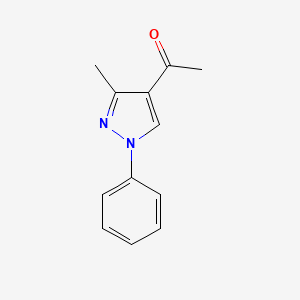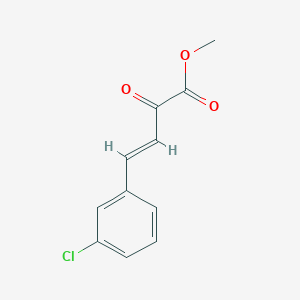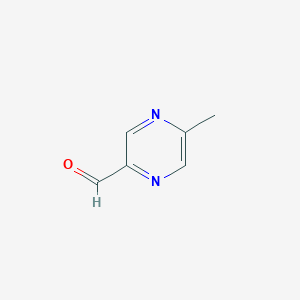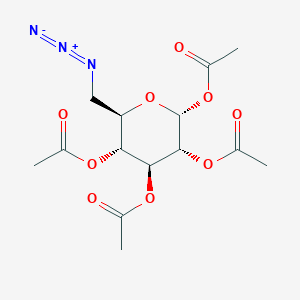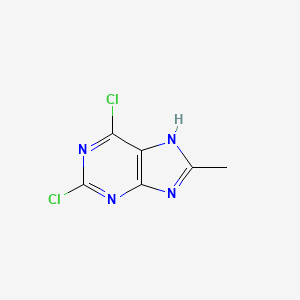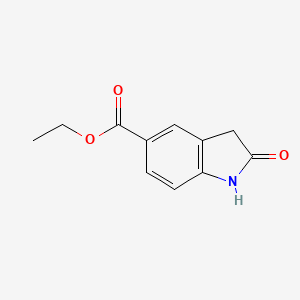
Ethyl 2-oxoindoline-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxoindoline-5-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, including IR, MS, 1H NMR and 13C NMR .
Chemical Reactions Analysis
Ethyl 2-oxoindoline-5-carboxylate can participate in various chemical reactions . The specific reactions and their outcomes can depend on the conditions of the reaction and the presence of other reactants .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
The study by Dey et al. (2014) highlights the importance of ethyl 2-oxoindoline derivatives in understanding weak intermolecular interactions in solid states. The research focused on the quantitative evaluation of C–H···O and C–H···π intermolecular interactions within ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and its derivatives, employing PIXEL and Hirshfeld Analysis. This analysis not only elucidates the stability of crystal packing but also provides insights into the molecular conformation and supramolecular assembly, demonstrating the utility of ethyl 2-oxoindoline derivatives in crystal engineering and the design of molecular solids with desired properties (D. Dey, Santanu Ghosh, D. Chopra, 2014).
Synthetic Chemistry and Drug Design
In synthetic chemistry, modifications of ethyl 2-oxoindoline compounds have been explored for their potential in drug design. Altukhov (2014) conducted extensive studies on the synthesis and properties of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, a derivative of 2-oxoindoline. This research underscores the relevance of 2-oxoindoline derivatives in searching for biologically active compounds, demonstrating their significance in developing new synthetic methods and understanding the physicochemical and biological characteristics of hetarylcarboxylic acids. The study suggests that incorporating amino acid esters into the core structure of 2-oxoindoline derivatives could enhance their nootropic activity, pointing towards their potential in pharmaceutical applications (O. Altukhov, 2014).
Materials Science
Sehlinger et al. (2015) explored the use of ethyl 2-oxoindoline derivatives in materials science, particularly in the modification of poly(2-oxazoline)s for biomedical applications. By employing isocyanide-based multicomponent reactions, they achieved versatile side-chain modification of poly(2-oxazoline) copolymers, allowing for the straightforward adjustment of the polymers' properties. This work demonstrates the role of ethyl 2-oxoindoline derivatives in fine-tuning the physical properties of polymers, such as cloud point and glass transition temperatures, which is crucial for their application in drug delivery and tissue engineering (A. Sehlinger, B. Verbraeken, M. Meier, R. Hoogenboom, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxoindoline-5-carboxylate | |
CAS RN |
61394-49-8 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

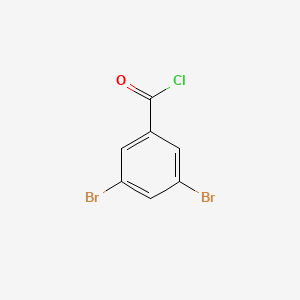

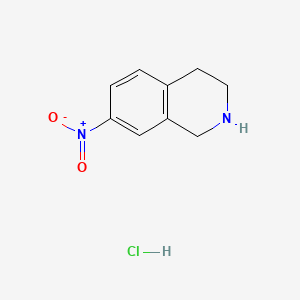

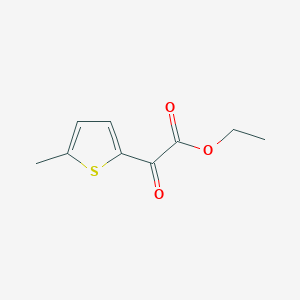
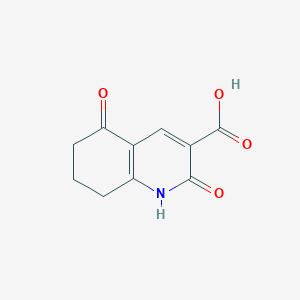
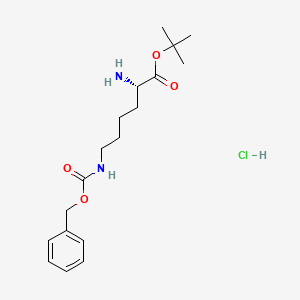

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
